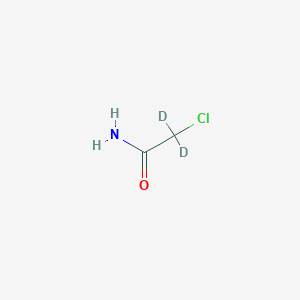
2-Chloroacetamide-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroacetamide-d2 is a deuterated derivative of 2-Chloroacetamide, a chlorinated organic compound with the molecular formula ClCH2CONH2. The deuterium atoms replace the hydrogen atoms in the amide group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroacetamide-d2 can be synthesized through the ammonolysis of esters of chloroacetic acid. The general reaction involves the following steps:
Starting Material: Chloroacetic acid ester.
Reaction: The ester reacts with deuterated ammonia (ND3) to form this compound.
Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: High-purity chloroacetic acid ester and deuterated ammonia.
Reaction Vessels: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloroacetamide-d2 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: It can undergo hydrolysis to form chloroacetic acid and deuterated ammonia.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloroacetamide-d2 has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloroacetamide-d2 involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
DNA Interaction: The compound can interact with DNA, leading to potential antimicrobial and anticancer effects.
Pathways: It affects metabolic pathways involving the synthesis of nucleic acids and proteins.
Comparison with Similar Compounds
2-Chloroacetamide-d2 can be compared with other similar compounds such as:
Fluoroacetamide: Similar structure but contains a fluorine atom instead of chlorine.
Bromoacetamide: Contains a bromine atom instead of chlorine.
Iodoacetamide: Contains an iodine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in isotopic labeling studies. This property allows researchers to trace the compound’s metabolic pathways and interactions more accurately.
Properties
Molecular Formula |
C2H4ClNO |
|---|---|
Molecular Weight |
95.52 g/mol |
IUPAC Name |
2-chloro-2,2-dideuterioacetamide |
InChI |
InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2 |
InChI Key |
VXIVSQZSERGHQP-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)Cl |
Canonical SMILES |
C(C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


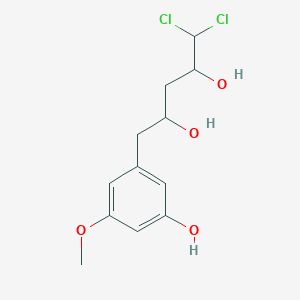
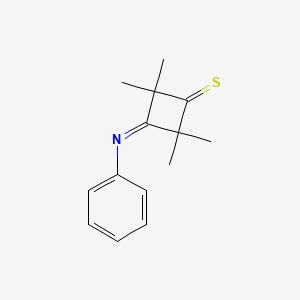
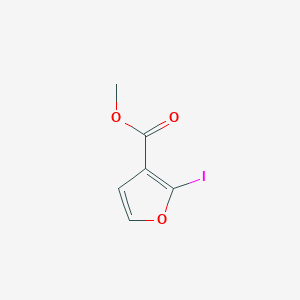
![7-Chloro-1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085200.png)

![4-[5-({2-[4-(Diphenylmethoxy)piperidin-1-yl]ethyl}amino)-5-oxopenta-1,3-dien-1-yl]-2-methoxyphenyl ethyl carbonate](/img/structure/B14085218.png)
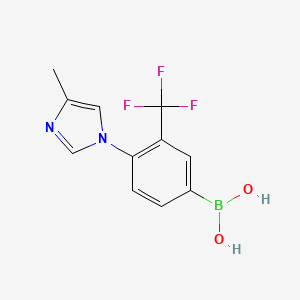
![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)
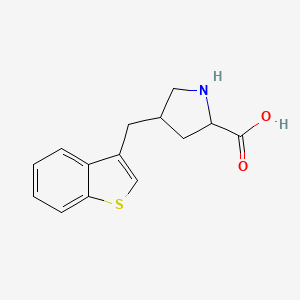
![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
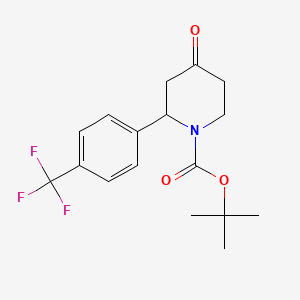

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14085249.png)
